molecular formula C29H24Cl2N2O7S B1675323 Lifitegrast CAS No. 1025967-78-5

Lifitegrast

Cat. No.: B1675323
CAS No.: 1025967-78-5
M. Wt: 615.5 g/mol
InChI Key: JFOZKMSJYSPYLN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lifitegrast primarily targets the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes . The role of LFA-1 is crucial in the inflammatory response, as it facilitates T-cell recruitment, activation, and proinflammatory cytokine release .

Mode of Action

This compound interacts with its target, LFA-1, by binding to it and blocking its interaction with its cognate ligand intercellular adhesion molecule-1 (ICAM-1) . ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease . By inhibiting the LFA-1/ICAM-1 interaction, this compound can disrupt the formation of an immunological synapse, which results in the inhibition of T-cell proliferation, activation, and migration to target tissues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the inflammatory cycle associated with dry eye syndrome . This compound, acting as an LFA-1 antagonist, sequentially inhibits the T-cell recruitment, activation, and proinflammatory cytokine release associated with this syndrome . This action disrupts the inflammatory cycle, thereby alleviating the symptoms of dry eye syndrome .

Pharmacokinetics

It is known that this compound is administered as an ophthalmic solution, indicating that it is absorbed through the ocular surface

Result of Action

The molecular and cellular effects of this compound’s action involve the reduction of inflammation mediated by T lymphocytes . By inhibiting the interaction between LFA-1 and ICAM-1, this compound prevents the formation of an immunological synapse, which in turn inhibits T-cell activation and migration . This results in a decrease in inflammation, which can alleviate the symptoms of dry eye syndrome .

Action Environment

Environmental factors such as exposure to certain medications (anti-histamine, diuretics), contact lens use, and dry environment can contribute to the development of dry eye disease . These factors could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Lifitegrast is a tetrahydroisoquinoline derivative that interacts with specific biomolecules to exert its therapeutic effects. The primary biochemical interaction of this compound is with the integrin LFA-1, a cell surface protein found on leukocytes. This compound binds to LFA-1 and inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition prevents the formation of an immunological synapse, thereby reducing T-cell activation and migration to target tissues .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By blocking the LFA-1/ICAM-1 interaction, this compound inhibits T-cell adhesion and reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1. This leads to a decrease in ocular surface inflammation, which is a hallmark of dry eye disease. Additionally, this compound has been shown to protect the corneal surface and improve tear production, thereby alleviating the symptoms of dry eye disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the integrin LFA-1 on leukocytes. This binding blocks the interaction between LFA-1 and ICAM-1, which is crucial for T-cell activation and migration. By inhibiting this interaction, this compound reduces T-cell-mediated inflammation and the subsequent release of pro-inflammatory cytokines. This mechanism of action helps to alleviate the symptoms of dry eye disease and protect the ocular surface .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its therapeutic effects for extended periods, with minimal degradation. Long-term use of this compound in in vitro and in vivo studies has shown sustained improvement in ocular surface health and a reduction in inflammation. These findings suggest that this compound is a stable and effective treatment for dry eye disease over prolonged periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective at reducing ocular surface inflammation and improving tear production at various dosages. At higher doses, this compound may cause mild to moderate adverse effects, such as transient eye irritation. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound does not undergo significant metabolism in the human body. Studies using fresh human hepatocytes have shown that this compound remains largely unmetabolized. This characteristic contributes to its stability and efficacy as a therapeutic agent. The high plasma protein binding of this compound (approximately 99%) also plays a role in its pharmacokinetic profile .

Transport and Distribution

This compound is primarily administered as an ophthalmic solution, allowing for direct delivery to the ocular surface. Once administered, this compound binds to LFA-1 on leukocytes, inhibiting their interaction with ICAM-1. This localized action helps to reduce inflammation and protect the ocular surface. The high plasma protein binding of this compound ensures that it remains localized to the site of action, minimizing systemic exposure and potential side effects .

Subcellular Localization

This compound exerts its effects primarily at the cell surface, where it binds to the integrin LFA-1. This binding prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell activation and migration. The subcellular localization of this compound to the cell surface is crucial for its therapeutic effects, as it allows for targeted inhibition of the inflammatory response associated with dry eye disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lifitegrast involves multiple steps, starting from key intermediates such as benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. These intermediates are synthesized through a series of reactions including bromination, hydrolysis, and condensation . The final step involves the coupling of these intermediates in the presence of a base to form crude this compound, which is then purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of polar aprotic solvents such as dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO) for the condensation reactions . The purification process may involve the formation of amine salts of this compound, which are then converted back to the free base form .

Scientific Research Applications

Lifitegrast has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZKMSJYSPYLN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145345
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1025967-78-5
Record name N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lifitegrast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lifitegrast
Reactant of Route 2
Lifitegrast
Reactant of Route 3
Lifitegrast
Reactant of Route 4
Lifitegrast
Reactant of Route 5
Reactant of Route 5
Lifitegrast
Reactant of Route 6
Reactant of Route 6
Lifitegrast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.